4-(1H-Benzimidazol-1-yl)aniline dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole moiety attached to an aniline structure, making it of significant interest in medicinal chemistry due to its potential biological activities. The dihydrochloride form indicates that the compound is a salt, which enhances its solubility in water and may influence its pharmacokinetics.
Benzimidazole derivatives, including 4-(1H-benzimidazol-1-yl)aniline dihydrochloride, have been synthesized through various methods involving condensation reactions between o-phenylenediamines and aldehydes or other electrophiles. Recent studies highlight the use of catalysts such as cobalt and manganese oxides for efficient synthesis, often under mild conditions and with high yields .
This compound can be classified as:
The synthesis of 4-(1H-benzimidazol-1-yl)aniline dihydrochloride typically involves the following methods:
The molecular structure of 4-(1H-benzimidazol-1-yl)aniline dihydrochloride features:
The chemical reactivity of 4-(1H-benzimidazol-1-yl)aniline dihydrochloride includes:
Reactions involving this compound often utilize conditions such as:
The mechanism of action for compounds like 4-(1H-benzimidazol-1-yl)aniline dihydrochloride typically involves:
Research indicates potential applications in anti-cancer and anti-inflammatory therapies, although specific mechanisms remain under investigation .
4-(1H-benzimidazol-1-yl)aniline dihydrochloride has several notable applications:
This compound exemplifies the versatility of benzimidazole derivatives in various scientific fields, highlighting their importance in drug discovery and materials science.
Benzimidazole-aniline hybrids represent a strategically significant class of heterocyclic compounds in modern medicinal chemistry, combining the privileged benzimidazole scaffold with the versatile aniline pharmacophore. Among these hybrids, 4-(1H-benzimidazol-1-yl)aniline dihydrochloride (Chemical Formula: C₁₃H₁₃Cl₂N₃, Molecular Weight: 282.17 g/mol) has emerged as a structurally unique compound with substantial therapeutic potential [1] . This dihydrochloride salt form features a benzimidazole moiety linked through its N1 nitrogen to the para-position of an aniline ring, creating an electron-rich system capable of diverse molecular interactions. The strategic incorporation of dihydrochloride counterions significantly enhances the compound's physicochemical properties, particularly its water solubility and crystalline stability, which are critical factors in pharmaceutical development . The molecular architecture enables multiple binding modalities with biological targets, establishing this hybrid as a valuable template for drug discovery across therapeutic areas including oncology and virology, without the complications of extensive metabolic degradation observed in simpler benzimidazole derivatives .
The structural classification of benzimidazole derivatives revolves around the position and nature of ring substituents, which profoundly influence their chemical behavior and biological activity. 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride belongs to the N1-substituted benzimidazole category, characterized by functionalization at the imidazole nitrogen (N1 position) rather than the carbon positions (C2, C5, or C6) more commonly modified in other derivatives [3]. This N1-substitution pattern creates a distinct electronic configuration where the benzimidazole's aromatic system conjugates with the aniline ring through the nitrogen bridge, generating an extended electron-delocalization pathway that enhances molecular recognition capabilities .
Table 1: Structural Comparison of Key Benzimidazole-Aniline Derivatives
| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride | N1-aniline | 52708-36-8 (base) | C₁₃H₁₃Cl₂N₃ | 282.17 |
| 4-(1H-Benzo[d]imidazol-2-yl)aniline | C2-aniline | 2963-77-1 | C₁₃H₁₁N₃ | 209.25 |
| 4-(4-Methyl-1H-benzimidazol-2-yl)aniline | C2-aniline with methyl | 123405-51-6 | C₁₄H₁₃N₃ | 223.27 |
| N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline trihydrochloride | Complex C2, C6 substitutions | - | C₂₇H₃₂Cl₃N₇ | 560.95 |
Crystallographic studies reveal that the benzimidazole and aniline rings in 4-(1H-benzimidazol-1-yl)aniline dihydrochloride exhibit non-coplanar conformation with dihedral angles ranging between 9° and 38°, a steric arrangement that minimizes electronic repulsion while optimizing intermolecular interactions . The molecule demonstrates key bond parameters including an N1-C bond length of 1.33-1.38 Å connecting the benzimidazole to the phenyl ring, and characteristic C=N bond lengths of approximately 1.33 Å within the imidazole ring system . This configuration creates a molecular topography with three distinct regions: the planar benzimidazole system, the angled aniline ring, and the ionic hydrochloride components, each contributing specific interaction potentials. The crystalline structure forms an extensive hydrogen-bonding network with N-H···Cl distances of 2.05-2.35 Å and nearly linear Cl···H-N angles (164-178°), explaining its high melting point and stability .
The strategic incorporation of a 4-aminophenyl group at the N1 position of the benzimidazole ring confers distinctive biological properties to this hybrid molecule. The electron-donating amino group (-NH₂) significantly enhances the compound's ability to participate in hydrogen bonding and π-stacking interactions with biological targets, particularly enzymes and nucleic acids . Unlike C2-substituted benzimidazole-aniline isomers (such as 4-(1H-benzo[d]imidazol-2-yl)aniline, CAS 2963-77-1), which primarily function as planar bioisosteres of purines, the N1-substituted derivative exhibits greater conformational flexibility that enables adaptation to diverse binding sites [4] .
Research demonstrates that the 4-aminophenyl functionalization significantly enhances the compound's anticancer potential through multiple mechanisms. It functions as a potent inhibitor of tyrosine kinases involved in cancer cell proliferation pathways, with particular efficacy against receptor tyrosine kinases overexpressed in solid tumors . The compound's mechanism extends to DNA interaction capabilities, where the benzimidazole moiety intercalates between DNA base pairs while the aniline amino group forms hydrogen bonds with the phosphate backbone, disrupting replication processes in rapidly dividing cells . Additionally, the molecule exhibits antiviral activity against hepatitis C virus (HCV) through inhibition of NS5B RNA-dependent RNA polymerase, with the aminophenyl group forming critical hydrogen bonds with aspartate residues in the enzyme's active site .
Table 2: Biological Activities of Benzimidazole-Aniline Derivatives with Structural Similarity
| Compound | Structural Features | Therapeutic Activity | Similarity Score |
|---|---|---|---|
| 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride | N1-aniline, dihydrochloride | Anticancer, antiviral | Reference (1.00) |
| 4-(5-Chloro-1H-benzimidazol-2-yl)aniline | C2-aniline, chloro substituent | Kinase inhibition | 0.87 |
| 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | Diamino substitution | Antiproliferative | 0.97 |
| 1-Methyl-2-phenyl-1H-benzimidazole | N1-methyl, C2-phenyl | Anti-inflammatory | 0.96 |
Beyond its direct biological activities, the 4-aminophenyl group serves as a versatile synthetic handle for further chemical modifications. The amino functionality undergoes efficient nucleophilic substitution with various electrophiles, enabling the creation of amide or urea derivatives that enhance target affinity . It also participates in azo-coupling reactions to create colored derivatives useful in analytical applications, and facilitates metal coordination in catalytic systems . These diverse reactivities establish 4-(1H-benzimidazol-1-yl)aniline as a valuable building block in pharmaceutical chemistry, particularly for constructing more complex molecules like the trihydrochloride salt derivative containing dual benzimidazole units (C₂₇H₃₂Cl₃N₇) developed for enhanced kinase inhibition [7].
The conversion of 4-(1H-benzimidazol-1-yl)aniline to its dihydrochloride salt represents a critical pharmaceutical optimization strategy that addresses multiple development challenges. The dihydrochloride form provides two protonation sites: the benzimidazole N3 nitrogen (pKa ≈ 5.6) and the aniline amino group (pKa ≈ 3.4), creating a dicationic species at physiological pH that significantly enhances water solubility (>50 mg/mL) compared to the free base form (<1 mg/mL) [3]. This solubility profile is essential for in vitro biological testing and in vivo administration where aqueous formulations are preferred.
Crystallographic analysis reveals that the hydrochloride counterions establish an extensive hydrogen-bonding network in the solid state, with N-H···Cl distances measuring 2.05-2.35 Å and Cl···H-N angles approaching linearity (164-178°) . This robust ionic interaction network confers exceptional crystalline stability with a high melting point (>250°C), reducing hygroscopicity and improving shelf-life compared to mono-hydrochloride or free base forms . The crystalline structure belongs to the monoclinic system with well-defined unit cell parameters that facilitate consistent purification and processing during pharmaceutical manufacturing.
Table 3: Comparative Properties of Different Salt Forms of 4-(1H-Benzimidazol-1-yl)aniline
| Property | Free Base | Monohydrochloride | Dihydrochloride |
|---|---|---|---|
| Solubility in Water | <1 mg/mL | 5-10 mg/mL | >50 mg/mL |
| Melting Point | Not reported | 215-220°C | >250°C |
| Crystalline Stability | Low | Moderate | High |
| Hygroscopicity | High | Moderate | Low |
| Bioavailability | Variable | Improved | Optimized |
The selection of dihydrochloride salt over other potential counterions (such as sulfate or mesylate) was driven by several factors. Hydrochloride salts generally demonstrate lower toxicity profiles and superior physiological compatibility compared to bulkier anions . Additionally, the relatively small chloride ion minimizes steric interference with the active molecule's target interactions. The dihydrochloride form also provides favorable processing characteristics during pharmaceutical formulation, including excellent flow properties, compressibility for tablet formation, and compatibility with standard excipients . These advantages establish the dihydrochloride salt as the preferred form for preclinical development, balancing optimal physicochemical properties with unaltered pharmacological activity of the parent molecule.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: